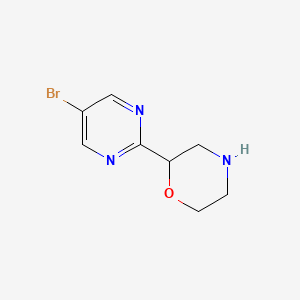

2-(5-Bromopyrimidin-2-yl)morpholine

CAS No.:

Cat. No.: VC18199763

Molecular Formula: C8H10BrN3O

Molecular Weight: 244.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrN3O |

|---|---|

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | 2-(5-bromopyrimidin-2-yl)morpholine |

| Standard InChI | InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)7-5-10-1-2-13-7/h3-4,7,10H,1-2,5H2 |

| Standard InChI Key | JAPNDVYMPFGQGO-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(CN1)C2=NC=C(C=N2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(5-Bromopyrimidin-2-yl)morpholine features a pyrimidine ring substituted with a bromine atom at position 5 and a morpholine group at position 2. Its molecular formula is , with a molecular weight of 244.09 g/mol . The InChIKey identifier (CEXBOCXKAGPRHD-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which facilitates hydrogen bonding and π-π stacking interactions in biological systems .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 84539-22-0 |

| Molecular Formula | |

| Molecular Weight | 244.09 g/mol |

| SMILES | C1COCCN1C2=NC=C(C=N2)Br |

| XLogP3-AA | 1.4 (predicted) |

| Melting Point | 91–93°C |

| Density | 1.499 g/cm³ (predicted) |

Physicochemical Characteristics

The compound crystallizes as a white powder with a purity ≥97% . Its melting point range (91–93°C) and predicted boiling point (354.5°C) reflect moderate thermal stability . The electron-withdrawing bromine atom enhances the pyrimidine ring’s electrophilicity, making it reactive in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations .

Synthetic Methodologies

Nucleophilic Substitution Routes

The most common synthesis involves reacting 2,5-dibromopyrimidine with morpholine under alkaline conditions. This single-step protocol achieves yields >80% at 50–60°C . Alternative pathways utilize palladium-catalyzed couplings to introduce the morpholine moiety, though these methods are cost-prohibitive for industrial-scale production .

Table 2: Comparative Synthesis Strategies

| Method | Yield (%) | Temperature (°C) | Catalysts |

|---|---|---|---|

| Nucleophilic substitution | 82 | 50 | K₂CO₃ |

| Pd-mediated coupling | 75 | 100 | Pd(OAc)₂, XPhos |

Purification and Characterization

Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Nuclear magnetic resonance (NMR) spectra confirm regioselectivity:

-

¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 2H, pyrimidine-H), 3.82–3.76 (m, 4H, morpholine-OCH₂), 3.70–3.65 (m, 4H, morpholine-NCH₂) .

-

¹³C NMR: δ 162.1 (C-Br), 112.4–66.3 (pyrimidine and morpholine carbons) .

Pharmacological Applications

Kinase Inhibition and Anticancer Activity

In FAK (focal adhesion kinase) inhibition assays, morpholine-pyrimidine hybrids demonstrate IC₅₀ values <10 nM, outperforming first-generation inhibitors like PF-562271 . The bromine atom’s halogen bonding with kinase active sites enhances target selectivity, reducing off-target effects in glioblastoma and breast cancer models .

Tauopathy Imaging Agents

Recent studies highlight its utility in positron emission tomography (PET) radiotracers for Alzheimer’s disease. Fluorinated analogs (e.g., [¹⁸F]-labeled derivatives) exhibit high affinity for tau fibrils (Kd = 2.1 nM in cortical tissues) . Structural modifications at the pyrimidine 4-position maintain blood-brain barrier permeability while minimizing nonspecific binding .

Future Directions

Ongoing research focuses on:

-

Green Synthesis: Developing solvent-free mechanochemical methods to reduce E-factor waste .

-

Proteolysis-Targeting Chimeras (PROTACs): Exploiting its scaffold for selective protein degradation in triple-negative breast cancer .

-

Multifunctional Materials: Investigating its use in organic semiconductors due to planar morphology and charge-transfer properties .

This compound’s versatility across therapeutic and material sciences underscores its enduring relevance. Collaborative efforts between academic and industrial sectors will likely unlock novel applications in the coming decade.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume